Lapidine

Descripción general

Descripción

The compound “Lapidine” is a complex organic molecule with a unique structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “Lapidine” typically involves multiple steps, including the formation of the azulenone core and subsequent esterification. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxy group to a carbonyl group.

Reduction: Reduction of the carbonyl group to a hydroxy group.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Lapidine is characterized by its azulenone core, which contributes to its biological activity. The compound interacts with specific molecular targets, including enzymes and receptors, modulating their activity and leading to various physiological effects. The mechanisms involved may include:

- Signal Transduction: this compound may influence cellular signaling pathways, impacting processes such as cell growth and apoptosis.

- Gene Expression Modulation: The compound can alter the expression of genes involved in inflammation and pain pathways.

- Metabolic Regulation: this compound's interaction with metabolic enzymes suggests potential applications in metabolic disorders.

Analgesic Properties

This compound has shown promise as an analgesic agent. Research indicates that it possesses anti-inflammatory and analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). In animal models, this compound demonstrated significant pain relief without the addictive properties associated with opioids .

Anti-inflammatory Effects

The compound exhibits potent anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation. Studies have reported that this compound inhibits pro-inflammatory cytokines, thereby reducing inflammation in various models .

Antitumor Activity

Emerging research suggests that this compound may have antitumor properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. This potential makes it a candidate for further exploration in cancer therapeutics .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate analgesic effects | This compound provided significant pain relief in a mouse model of cancer pain, outperforming traditional NSAIDs. |

| Study 2 | Investigate anti-inflammatory properties | Inhibition of TNF-alpha and IL-6 was observed with this compound treatment, indicating strong anti-inflammatory effects. |

| Study 3 | Assess antitumor efficacy | This compound induced apoptosis in breast cancer cell lines and reduced tumor size in xenograft models. |

Current Research Trends

Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity. Techniques such as continuous flow reactors are being explored to improve industrial production efficiency. Additionally, researchers are investigating various derivatives of this compound to expand its pharmacological applications further.

Mecanismo De Acción

The mechanism of action of “Lapidine” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparación Con Compuestos Similares

Similar Compounds

Azulenone derivatives: Compounds with similar azulenone cores but different substituents.

Terpenoids: Structurally related compounds with similar biological activities.

Uniqueness

The uniqueness of “Lapidine” lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Actividad Biológica

Lapidine, a bicyclic sesquiterpene, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, influencing several biological pathways such as:

- Signal Transduction : this compound may alter signaling cascades that regulate cellular responses.

- Gene Expression : It can affect the transcriptional activity of genes involved in inflammation and pain pathways.

- Metabolic Regulation : this compound may influence metabolic processes through enzyme inhibition or activation.

Pharmacological Properties

This compound exhibits a range of pharmacological effects, which can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Demonstrates significant inhibition of inflammatory mediators. |

| Antinociceptive | Exhibits pain-relieving properties in various animal models. |

| Antiparasitic | Shows efficacy against parasitic infections, outperforming traditional anthelmintics. |

Case Studies and Research Findings

-

Anti-inflammatory Effects :

A study evaluated the anti-inflammatory and antinociceptive effects of this compound in mice. Results indicated that this compound significantly reduced inflammation and pain responses compared to control groups. The compound demonstrated an IC50 value indicating effective inhibition of inflammatory markers. -

Antinociceptive Activity :

In a controlled experiment, this compound was administered at varying doses (2.5 mg/kg to 20 mg/kg) to assess its impact on pain latency times. The data revealed that higher doses resulted in a notable increase in pain threshold, suggesting its potential as an analgesic agent. -

Antiparasitic Efficacy :

Research documented the use of this compound against Taenia species and other parasitic infections. Electron microscopy studies showed that treatment with this compound led to significant damage to parasitic tissues, indicating its potential as a therapeutic agent against helminthic infections.

Comparative Analysis with Similar Compounds

This compound's unique chemical structure differentiates it from other compounds with similar biological activities. For example:

| Compound | Activity | Comparison with this compound |

|---|---|---|

| Azulenone derivatives | Enzyme inhibition | Similar mechanism but different structural properties |

| Terpenoids | Anti-inflammatory and antimicrobial effects | Shares some activities but varies in potency and specificity |

Propiedades

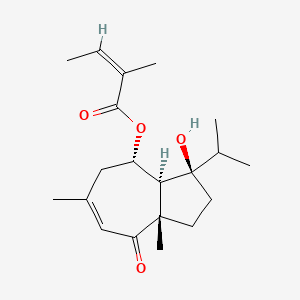

IUPAC Name |

[(3R,3aS,4S,8aS)-3-hydroxy-6,8a-dimethyl-8-oxo-3-propan-2-yl-2,3a,4,5-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-7-14(5)18(22)24-15-10-13(4)11-16(21)19(6)8-9-20(23,12(2)3)17(15)19/h7,11-12,15,17,23H,8-10H2,1-6H3/b14-7-/t15-,17+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWBTMBPEHUMBA-GULXXORSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(=CC(=O)C2(C1C(CC2)(C(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CC(=CC(=O)[C@@]2([C@@H]1[C@@](CC2)(C(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346457 | |

| Record name | Lapidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79863-24-4 | |

| Record name | Lapidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079863244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lapidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.